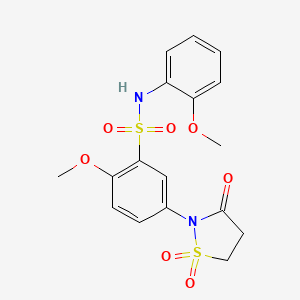

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Description

5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 1,1-dioxido-3-oxoisothiazolidin-2-yl group at the 5-position and methoxy groups at the 2-position of the benzene ring and the 2-methoxyphenylamine moiety. The isothiazolidinone dioxide ring introduces a polar, electron-withdrawing sulfone group, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name |

2-methoxy-N-(2-methoxyphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O7S2/c1-25-14-6-4-3-5-13(14)18-28(23,24)16-11-12(7-8-15(16)26-2)19-17(20)9-10-27(19,21)22/h3-8,11,18H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOHGQPGEFVQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure includes an isothiazolidinone ring and a benzenesulfonamide moiety, which contribute to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.43 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group plays a crucial role in binding affinity, while the isothiazolidinone ring may modulate the activity of these targets. Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. This compound may exhibit similar effects against various bacterial strains.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies

- Antibacterial Activity : A study evaluating the antibacterial efficacy of related sulfonamides demonstrated that compounds with similar structural features effectively inhibited the growth of Gram-positive and Gram-negative bacteria .

- Anticancer Potential : In vitro studies have shown that sulfonamide derivatives can induce cytotoxicity in various cancer cell lines. For instance, a related compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating significant anticancer potential .

- Anti-inflammatory Mechanisms : Research has indicated that sulfonamides can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Key Observations :

- The target compound’s isothiazolidinone dioxide group enhances polarity compared to thiadiazole or imidazopyridazine cores in analogs .

- Dual methoxy substituents may increase lipophilicity relative to compounds with single methoxy or halogenated groups (e.g., 4-fluorophenyl in ).

- Molecular weights vary significantly (341–574 Da), with the target compound (417 Da) falling within a mid-range suitable for drug-likeness.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodology :

- Step 1 : Condensation of substituted benzaldehyde derivatives with thiosemicarbazide to form thiosemicarbazone intermediates.

- Step 2 : Cyclization using chloroacetic acid under basic conditions (e.g., NaOH) to construct the isothiazolidinone core.

- Step 3 : Sulfonation with benzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.

- Critical Parameters : Temperature control (<0°C during sulfonation), stoichiometric ratios (1:1.2 for sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the crystal structure of this compound be resolved, and which software tools are validated for refinement?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å).

- Data refinement via SHELXL (for small-molecule crystallography) or SHELXTL (Bruker AXS version), leveraging full-matrix least-squares refinement on F².

- Validation: Check for R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .

Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., antimicrobial, anticancer)?

- Methodology :

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; IC₅₀ determination via OD₆₀₀ measurements.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure; compare viability to cisplatin controls.

- Note : Include solvent controls (DMSO ≤1% v/v) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level; calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity.

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR for anticancer activity); validate poses with MD simulations (NAMD/GROMACS).

- ICReDD Framework : Integrate quantum chemical reaction path searches with experimental feedback to prioritize synthetic targets .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ across replicates)?

- Methodology :

- Statistical Design of Experiments (DoE) : Apply factorial design (e.g., 2^k) to test variables (concentration, incubation time, cell passage number).

- Data Normalization : Use Z-score or robust regression to mitigate batch effects.

- Troubleshooting : Verify compound stability (HPLC purity post-assay), cell line authentication (STR profiling), and assay plate homogeneity (CV <15%) .

Q. What strategies optimize the synthetic pathway for scalability while minimizing byproducts?

- Methodology :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates.

- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) during sulfonation.

- Scale-Up : Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and yield (>80% at 100g scale) .

Q. How do substituents on the isothiazolidinone and benzenesulfonamide moieties influence pharmacokinetic properties?

- Methodology :

- QSAR Studies : Corporate logP (ALOGPS), polar surface area (PSA), and molecular weight to predict absorption (Lipinski’s Rule of Five).

- In Silico ADMET : Use SwissADME or ADMETLab2.0 to simulate CYP450 metabolism and plasma protein binding.

- Experimental Validation : Perform hepatic microsomal stability assays (rat/human) and Caco-2 permeability tests .

Q. What analytical techniques characterize degradation products under stressed conditions (e.g., heat, light)?

- Methodology :

- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A), UV light (ICH Q1B), and acidic/alkaline hydrolysis (0.1N HCl/NaOH).

- LC-HRMS : Use Agilent 6545 Q-TOF with ESI+ to identify degradants; compare fragmentation patterns with NIST library.

- Mechanistic Insight : Propose degradation pathways (e.g., sulfonamide hydrolysis, oxidation of methoxy groups) using kinetic modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.